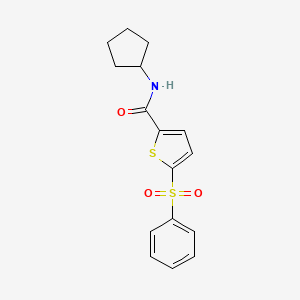
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that selectively targets JAK3, a tyrosine kinase that is primarily expressed in immune cells.
Mecanismo De Acción
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells, and plays a critical role in the signaling pathway of various cytokines and growth factors that are involved in immune cell activation and proliferation. By inhibiting the activity of JAK3, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide effectively suppresses the immune response, which is the underlying mechanism of its therapeutic effects in autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathway of various cytokines and growth factors that are critical for immune cell activation and proliferation. In clinical studies, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and improve the quality of life of patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has several advantages as a research tool, including its high selectivity for JAK3, which allows for the specific inhibition of the immune response without affecting other signaling pathways. However, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
For research on N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide include the development of more selective JAK3 inhibitors, the evaluation of its potential therapeutic applications in other autoimmune diseases, and the optimization of its pharmacokinetic properties for better clinical efficacy.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chlorothiophene with cyclopentylmagnesium bromide, followed by the reaction with N-(phenylsulfonyl)propiolamide in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the pure form of N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathway of various cytokines and growth factors that are critical for immune cell activation and proliferation.
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(17-12-6-4-5-7-12)14-10-11-15(21-14)22(19,20)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNINDCOFXNVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(S2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)


![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)
![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548462.png)